N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides It features a complex structure with a phenyl ring substituted with an acetyl group, a butanamide chain, and a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration of the Pyrazole Ring: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Butanamide Chain: The butanamide chain can be synthesized through the reaction of butanoyl chloride with an amine under basic conditions.
Coupling Reaction: Finally, the acetylphenyl group is introduced through a coupling reaction between the acetylphenyl derivative and the pyrazole-butanamide intermediate under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the nitro group.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Catalytic hydrogenation (e.g., palladium on carbon), tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Industry
The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The acetyl group may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(3-acetylphenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Contains an amino group instead of a nitro group, which can affect its reactivity and biological activity.
N-(3-acetylphenyl)-4-(4-chloro-1H-pyrazol-1-yl)butanamide: Contains a chloro group, which can influence its chemical stability and reactivity.
Uniqueness
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the pyrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-11(20)12-4-2-5-13(8-12)17-15(21)6-3-7-18-10-14(9-16-18)19(22)23/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLHQSDSDCBTAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.